molecular formula C6H11NO2 B1241322 4-Methyl-2-oxopentanal 1-oxime CAS No. 50627-09-3

4-Methyl-2-oxopentanal 1-oxime

Cat. No.: B1241322
CAS No.: 50627-09-3
M. Wt: 129.16 g/mol
InChI Key: YNFDTNUDQJVEOF-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-oxopentanal 1-oxime is a chemical compound of interest in scientific research, particularly in the field of environmental and analytical chemistry. Its structure, featuring both a carbonyl and an oxime functional group, makes it a relevant subject for studying carbonyl compounds and their derivatives in various environments. Carbonyl compounds are a major focus in atmospheric and indoor air research, as they are often generated from the oxidation of volatile organic compounds (VOCs) and can act as irritants . Analytical detection of such carbonyls, especially complex or multifunctional ones, frequently relies on derivatization techniques using agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxyamine (PFBHA) or O-tert-butylhydroxylamine hydrochloride (TBOX) to form stable oximes for analysis by gas chromatography/mass spectrometry (GC/MS) . As an oxime derivative, this compound falls within this category of analytes and serves as a valuable standard for method development and validation. Researchers utilize such compounds to improve the sensitivity and accuracy of detection methods for oxidized species, which are often present at low concentrations but are critical for understanding complex chemical processes like terpene ozonolysis . Application Note: This product is intended for research purposes as a standard or reference material in analytical method development, environmental sampling studies, and investigations into oxidation reaction mechanisms. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50627-09-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1E)-1-hydroxyimino-4-methylpentan-2-one

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(8)4-7-9/h4-5,9H,3H2,1-2H3/b7-4+

InChI Key

YNFDTNUDQJVEOF-QPJJXVBHSA-N

SMILES

CC(C)CC(=O)C=NO

Isomeric SMILES

CC(C)CC(=O)/C=N/O

Canonical SMILES

CC(C)CC(=O)C=NO

Synonyms

1-hydroxyimino-4-methyl-2-pentanone

Origin of Product

United States

Chemical Reactivity and Transformation of 4 Methyl 2 Oxopentanal 1 Oxime

Reactions of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional handle, participating in hydrolysis, reduction, and rearrangement reactions.

Hydrolysis and Oximation Equilibria

The formation of an oxime from an aldehyde or ketone with hydroxylamine (B1172632) is a reversible condensation reaction. byjus.com Consequently, 4-Methyl-2-oxopentanal 1-oxime can undergo hydrolysis back to its parent carbonyl compound, 4-Methyl-2-oxopentanal, and hydroxylamine. This reverse reaction is typically facilitated by heating in the presence of an inorganic acid. wikipedia.org The equilibrium of the reaction can be shifted towards either the oxime or the carbonyl compound depending on the conditions; for instance, removal of water drives the formation of the oxime. quora.com In aqueous solutions, oximes are generally found to be significantly more resistant to hydrolysis than analogous hydrazones. wikipedia.org

The stability and hydrolysis kinetics are pH-dependent, with the reaction generally being catalyzed by acid. rsc.org The process involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom, ultimately leading to the cleavage of the C=N bond.

Reductions of the Oxime Group

The oxime functionality can be reduced to yield a primary amine. This transformation is a valuable synthetic route for the preparation of amines from carbonyl compounds. Common reagents used for the reduction of oximes include strong hydride reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation over catalysts such as Raney nickel or palladium, or dissolving metal reductions (e.g., sodium metal in ethanol). wikipedia.org

For this compound, reduction of the oxime group would primarily yield 1-amino-4-methylpentan-2-one. However, the presence of the adjacent ketone group introduces complexity. Potent reducing agents like LiAlH₄ would likely reduce both the oxime and the ketone, leading to the formation of the corresponding amino alcohol, 1-amino-4-methylpentan-2-ol.

Studies on related α-keto aldoxime O-ethers have demonstrated that the reduction can proceed in a stepwise manner, first reducing the carbonyl group, followed by the C=N bond, and finally cleaving the N-O bond. thieme-connect.com Furthermore, biocatalytic methods using ene-reductases have shown promise in the reduction of α-oximo esters to amines. nih.gov

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or nitriles. wikipedia.orgbyjus.com The nature of the product depends on the starting material; ketoximes typically yield substituted amides, while aldoximes, such as this compound, are converted to nitriles. byjus.commasterorganicchemistry.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.com This is followed by a concerted migration of the group positioned anti (trans) to the hydroxyl group to the electron-deficient nitrogen atom, with the simultaneous expulsion of water. wikipedia.orgchemistrysteps.com For an aldoxime, the migrating group is the hydrogen atom attached to the carbonyl carbon. The resulting intermediate is then deprotonated to yield the final nitrile product.

In the case of this compound, the Beckmann rearrangement would produce 2-oxo-4-methylpentanenitrile .

Table 1: Beckmann Rearrangement of this compound

Reactant Reagents/Conditions Product
This compound Strong acids (e.g., H₂SO₄, PPA), PCl₅, SOCl₂, TsCl wikipedia.org 2-oxo-4-methylpentanenitrile

It is important to note that under certain acidic conditions, hydrolysis (re-formation of the aldehyde) can be a competing reaction for aldoximes. niscpr.res.in The choice of reagent and conditions is therefore crucial to favor the rearrangement pathway.

Reactions Involving the Carbonyl Group (if not consumed in oxime formation)

The parent molecule, 4-Methyl-2-oxopentanal, possesses two carbonyl functionalities: an aldehyde and a ketone. In this compound, the more reactive aldehyde group has been converted into the oxime. The ketone group at the C2 position, however, remains available for further chemical transformations.

Nucleophilic Additions to the Aldehyde Moiety

As the aldehyde functionality at the 1-position has been converted to the oxime, it is no longer a free carbonyl group. Therefore, it does not undergo the typical nucleophilic addition reactions characteristic of aldehydes, such as Grignard reactions, acetal (B89532) formation, or direct reduction by mild hydrides under standard conditions. Its reactivity is now governed by the properties of the oxime group as described in section 3.1.

Transformations of the Ketone Moiety

The ketone group at the C2 position is less reactive than the original aldehyde but is still susceptible to a variety of nucleophilic additions and other carbonyl reactions.

Nucleophilic Addition: The electrophilic carbon of the ketone can be attacked by strong nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the ketone to form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield 2,4-dimethyl-1-(hydroxyimino)pentan-2-ol.

Hydride Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reducing agents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are often capable of reducing ketones without affecting the more stable oxime group. This selective reduction would yield 1-(hydroxyimino)-4-methylpentan-2-ol. Studies on similar α-keto aldoxime ethers have confirmed that selective reduction of the keto group is achievable via transfer hydrogenation or using yeast, which produces the corresponding α-hydroxy oxime ethers. thieme-connect.com

Table 2: Selective Reactions at the Ketone Moiety

Reaction Type Reagent Product
Reduction Sodium borohydride (NaBH₄) 1-(hydroxyimino)-4-methylpentan-2-ol

These transformations highlight the potential for selectively modifying the ketone portion of the molecule while leaving the oxime group intact, allowing for the synthesis of diverse bifunctional molecules.

Reactions at the Alpha-Carbon Position (Adjacent to Carbonyl or Oxime)

The carbon atom situated between the carbonyl (C=O) group and the oxime (C=NOH) group, known as the alpha-carbon, is particularly reactive. The electron-withdrawing nature of both adjacent functional groups increases the acidity of the hydrogen atoms attached to this alpha-carbon, making them susceptible to removal by a base. This deprotonation generates a resonance-stabilized enolate intermediate, which is a key nucleophile in several substitution and condensation reactions.

Halogenation:

In the presence of an acid or base catalyst, the alpha-carbon of ketones can undergo halogenation. wikipedia.orgchemistrysteps.comlibretexts.org For this compound, this reaction would introduce a halogen (such as chlorine, bromine, or iodine) at the C3 position. Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monosubstitution. libretexts.org In basic media, the reaction proceeds via an enolate and can be harder to control, often leading to multiple halogenations because the introduced halogen further increases the acidity of the remaining alpha-hydrogen. wikipedia.orglibretexts.org

Condensation Reactions:

The reactive alpha-methylene group enables this compound to participate in condensation reactions. A significant example is the reaction with 1,2-diamines, such as o-phenylenediamine (B120857), to form quinoxaline (B1680401) derivatives. sapub.orgchim.it This reaction is a well-established method for the synthesis of quinoxalines from α-dicarbonyl compounds. nih.govresearchgate.net The process involves a double condensation, where both the carbonyl group and the oxime's carbon atom react with the diamine to form a stable heterocyclic ring system. This reaction serves as a powerful synthetic tool and is also used for the derivatization of α-dicarbonyl compounds for analytical purposes. oiv.intmdpi.com

While aldol-type condensations are characteristic of carbonyl compounds with alpha-hydrogens, the specific reactivity of the enolate of this compound in such reactions would depend on the reaction conditions and the electrophile employed. fiveable.melibretexts.org The formation of the enolate makes the alpha-carbon nucleophilic, allowing it to potentially attack other carbonyl compounds. libretexts.org

Table 1: Key Reactions at the Alpha-Carbon of this compound
Reaction TypeReagents and ConditionsProduct TypeSignificance
α-HalogenationCl₂, Br₂, or I₂ with acid or base catalyst3-Halo-4-methyl-2-oxopentanal 1-oximeIntroduces a reactive handle for further synthesis.
Quinoxaline Formation (Condensation)o-Phenylenediamine, typically in an alcoholic solvent, sometimes with an acid catalyst3-(2-Methylpropyl)quinoxalineForms a stable heterocyclic compound; useful in synthesis and for derivatization.

Derivatization Strategies for Functional Group Modification

Derivatization of this compound is crucial for modifying its chemical properties, enhancing its stability, or making it more suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). chromatographyonline.comsemanticscholar.orgnih.gov Strategies can target the oxime, the carbonyl group, or both simultaneously.

Reactions Targeting the Oxime Group:

The hydroxyl group of the oxime is amenable to O-alkylation and O-acylation. O-alkylation can be achieved using various alkylating agents to form oxime ethers. organic-chemistry.org This modification can alter the molecule's polarity and volatility. Similarly, acylation with reagents like acyl chlorides or anhydrides can produce O-acyl oximes. These derivatives are important intermediates in various synthetic transformations, including Beckmann rearrangements and the synthesis of nitrogen-containing heterocycles.

Reactions Targeting the Carbonyl Group:

The ketone carbonyl group can be derivatized through standard carbonyl chemistry. For analytical purposes, especially for GC-MS, a common two-step procedure involves methoxyamination followed by silylation. nih.gov First, the carbonyl group is converted to a methoxime using methoxyamine hydrochloride. This step prevents the formation of multiple tautomers. Subsequently, the oxime's hydroxyl group is silylated using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility and thermal stability.

Reactions Targeting Both Functional Groups:

As mentioned previously, condensation with diamines like o-phenylenediamine is a highly effective derivatization strategy that involves both the carbonyl and the oxime functionalities. oiv.intmdpi.com This reaction converts the polar, relatively non-volatile α-keto aldoxime into a stable, more volatile quinoxaline derivative. This method is widely used for the detection and quantification of α-dicarbonyl compounds in various matrices. oiv.int

Table 2: Derivatization Strategies for this compound
Target Functional GroupDerivatization MethodTypical ReagentsPurpose
OximeO-AlkylationAlkyl halides (e.g., methyl iodide), Dialkyl sulfatesSynthesis of oxime ethers, modification of polarity.
OximeO-AcylationAcyl chlorides, Acid anhydridesSynthesis of O-acyl oximes for further reactions.
CarbonylMethoxyamination & Silylation1. Methoxyamine hydrochloride 2. Silylating agent (e.g., MSTFA, BSTFA)Increases volatility and stability for GC-MS analysis.
Carbonyl and Oxime CarbonQuinoxaline Formationo-PhenylenediamineForms a stable, volatile derivative for GC-MS analysis and chemical identification.

Stereochemical Aspects of 4 Methyl 2 Oxopentanal 1 Oxime

E/Z Isomerism of the Oxime Moiety

The presence of a carbon-nitrogen double bond (C=N) in the oxime moiety of 4-Methyl-2-oxopentanal 1-oxime results in geometric isomerism. urbanpro.com These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond. qmul.ac.ukwikipedia.orgyoutube.com

For the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons. For the carbon atom of the double bond (C1), the substituent is a hydrogen atom, while the other substituent is the 4-methyl-2-oxopentanoyl group. The 4-methyl-2-oxopentanoyl group has a higher priority than the hydrogen atom.

In the E-isomer , the highest priority groups on the carbon and nitrogen atoms (the 4-methyl-2-oxopentanoyl group and the hydroxyl group, respectively) are on opposite sides of the C=N double bond. qmul.ac.uk

In the Z-isomer , these highest priority groups are on the same side of the double bond. qmul.ac.uk

The synthesis of oximes often yields a mixture of E and Z isomers, and their relative ratio can be influenced by reaction conditions. researchgate.net The existence of both isomers for this compound is documented in chemical databases. nih.govuni.lu

IsomerIUPAC NameStructure
E-isomer(1E)-1-hydroxyimino-4-methylpentan-2-oneE-isomer structure
Z-isomer(1Z)-1-hydroxyimino-4-methylpentan-2-oneZ-isomer structure

Control and Separation of Stereoisomers

Achieving stereoselective synthesis to produce a single isomer of an oxime can be challenging. The formation of E and Z isomers is often under thermodynamic control, and the resulting ratio depends on the structure of the starting materials. maynoothuniversity.ie For many oximes, isolating a single, pure geometric isomer can be problematic unless the substituents on the carbon atom of the C=N bond are significantly different in their steric bulk. researchgate.net

Research on related α-amidooximes shows that the final isomeric composition (E vs. Z) can depend on the specific structure of the precursors. maynoothuniversity.ie For instance, in some cases, only the E-isomer is formed, while in others, a mixture of both E and Z isomers is obtained. maynoothuniversity.ie All oximes in that particular study, with one exception, were found to be configurationally stable once formed. maynoothuniversity.ie

The separation of E and Z isomers, when a mixture is produced, typically requires chromatographic techniques. Methods such as flash column chromatography can sometimes be effective, although inseparable mixtures are also common. maynoothuniversity.ie For more challenging separations, advanced techniques like supercritical fluid chromatography on chiral columns have proven effective for resolving stereoisomers of other complex oximes. researchgate.net

AspectKey Findings and Methods
Stereoselective Synthesis - Often challenging, yielding mixtures of E and Z isomers. researchgate.net
  • Isomer ratios can be under thermodynamic control. maynoothuniversity.ie
  • The structure of the parent keto-compound can influence the resulting isomer distribution. maynoothuniversity.ie
  • Separation Techniques - Flash Column Chromatography: Sometimes successful for separating isomers, but not universally applicable. maynoothuniversity.ie
  • Supercritical Fluid Chromatography (SFC): A powerful method used for resolving stereoisomers of complex organic molecules, including oximes. researchgate.net
  • Crystallization: Can occasionally be used to isolate a single, pure rotamer if the conditions are favorable. beilstein-journals.org
  • Conformational Analysis

    Beyond the rigid C=N double bond, this compound possesses conformational flexibility due to rotation around its single bonds. The most significant rotations are around the C1-C2 and C3-C4 bonds. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformers or rotamers.

    The existence of multiple conformers in solution is a known characteristic of structurally similar α-keto amide oximes. maynoothuniversity.iemaynoothuniversity.ie In those systems, different rotational states around the amide bond lead to distinct sets of signals in NMR spectra, indicating the presence of multiple conformers at room temperature. maynoothuniversity.ie For this compound, rotation around the C-C single bonds can lead to different orientations of the isobutyl group relative to the carbonyl and oxime functionalities.

    These different conformers can interconvert, and the energy barrier to this rotation determines their stability and the rate of interconversion. beilstein-journals.org The preferred conformation will be the one that minimizes steric hindrance and optimizes any potential intramolecular interactions, such as hydrogen bonding. Detailed analysis of these conformational preferences often requires spectroscopic methods, like Nuclear Magnetic Resonance (NMR), combined with computational chemistry studies. wiley.comnih.gov

    Rotatable BondDescriptionPotential Conformational Effects
    C1—C2 Rotation between the oxime carbon and the carbonyl carbon.Affects the relative orientation of the oxime and carbonyl groups (e.g., syn or anti periplanar).
    C3—C4 Rotation between the C3 carbon and the isopropyl group carbon.Changes the spatial position of the terminal methyl groups relative to the rest of the molecule.

    Advanced Spectroscopic and Mechanistic Elucidation of 4 Methyl 2 Oxopentanal 1 Oxime

    Elucidation of Reaction Pathways and Intermediates

    The formation and subsequent reactions of 4-Methyl-2-oxopentanal 1-oxime, also known by its IUPAC name (1Z)-1-hydroxyimino-4-methylpentan-2-one, involve several key chemical pathways. nih.gov These pathways are crucial for its synthesis and understanding its role as a chemical intermediate.

    The most common synthetic route to this α-keto oxime is the condensation reaction between a suitable carbonyl compound and hydroxylamine (B1172632). wikipedia.orgdoubtnut.com Specifically, 4-methyl-2-pentanone (B128772) reacts with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base like sodium acetate. evitachem.com This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. doubtnut.commasterorganicchemistry.com This is followed by dehydration to yield the final oxime product. The reaction is often carried out under reflux conditions in a solvent such as ethanol (B145695). evitachem.com

    Once formed, this compound can participate in several characteristic reactions. Under acidic or basic conditions, it can undergo hydrolysis, which cleaves the C=N bond to regenerate the parent carbonyl compound (4-methyl-2-pentanone) and hydroxylamine. wikipedia.orgscribd.comnih.gov The hydrolysis is generally acid-catalyzed and is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. nih.govresearchgate.net Studies have shown that oximes are significantly more resistant to hydrolysis compared to analogous hydrazones. nih.gov

    Another significant reaction pathway for ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. byjus.compw.liveslideshare.net This reaction involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). jk-sci.com This is followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. pw.livejk-sci.com Subsequent attack by water and tautomerization yields the final amide. masterorganicchemistry.combyjus.com While specific studies on the Beckmann rearrangement of this compound are not detailed, it is a potential reaction pathway under strong acid conditions.

    Furthermore, the oxime functionality can be reduced to form the corresponding primary amine. wikipedia.orgaakash.ac.in Reagents such as sodium borohydride (B1222165) (NaBH₄), often in combination with additives like zirconium(IV) chloride (ZrCl₄) or nickel acetate, are effective for this transformation. scispace.comtandfonline.com Other reducing systems include catalytic hydrogenation and the use of lithium aluminum hydride (LiAlH₄). thieme-connect.comshirazu.ac.ir

    Table 1: Summary of Reaction Pathways

    Reaction Type Reactants Key Reagents/Conditions Products
    Synthesis 4-Methyl-2-pentanone, Hydroxylamine Base (e.g., Sodium Acetate), Reflux This compound
    Hydrolysis This compound, Water Acid or Base Catalyst 4-Methyl-2-pentanone, Hydroxylamine
    Reduction This compound NaBH₄/ZrCl₄, LiAlH₄, Catalytic Hydrogenation Corresponding primary amine
    Rearrangement This compound Strong Acid (e.g., H₂SO₄, PCl₅) N-substituted amide

    Application of Advanced NMR Techniques for Structural Dynamics

    While standard ¹H and ¹³C NMR spectroscopy are fundamental for initial structural confirmation, advanced NMR techniques are indispensable for a deeper understanding of the three-dimensional structure and dynamic behavior of molecules like this compound. The presence of the C=N double bond introduces the possibility of E/Z stereoisomerism, and the molecule's flexible alkyl chain allows for multiple conformations.

    Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY, is a powerful tool for determining stereochemistry. thieme-connect.de By measuring through-space correlations between protons that are close to each other (typically < 5 Å), NOE can distinguish between E and Z isomers. mdpi.com For this compound, irradiating the oxime hydroxyl proton (-OH) would produce a distinct NOE signal to nearby protons. In the E-isomer, an NOE would be expected to the protons of the adjacent methylene (B1212753) group (-CH₂-), whereas in the Z-isomer, an NOE might be observed to the protons of the isobutyl group. Differential NOE experiments have been successfully used to make these assignments in other ethanone (B97240) oximes. researchgate.netuniroma1.it

    Exchange Spectroscopy (EXSY) can be employed to study dynamic processes such as the interconversion between E and Z isomers, if such a process occurs at a suitable rate on the NMR timescale. This technique can quantify the rates of chemical exchange between different molecular environments.

    Variable-Temperature (VT) NMR studies would also provide insight into the molecule's conformational dynamics. By recording spectra at different temperatures, it is possible to study the rotation around single bonds and potentially observe the coalescence of signals as the rate of interconversion between different conformers changes. This can help in determining the energy barriers associated with these dynamic processes.

    Although specific advanced NMR studies for this compound are not prominently available in the literature, the application of these techniques is well-established for structural elucidation of oximes. rsc.org

    Table 2: Conceptual Application of NOESY for Isomer Identification

    Isomer Irradiated Proton Expected NOE Correlation (Protons) Rationale
    (E)-Isomer Oxime -OH Methylene (-CH₂-) The -OH group is on the same side as the methylene group, allowing for through-space interaction.
    (Z)-Isomer Oxime -OH Isobutyl group protons (-CH(CH₃)₂) The -OH group is on the same side as the isobutyl group, bringing them into spatial proximity.

    Spectroscopic Investigations of Molecular Interactions

    Spectroscopic methods are critical for identifying this compound and studying its interactions with other molecules, such as metal ions or derivatizing agents.

    Mass Spectrometry (MS) is a primary tool for molecular weight determination and structural analysis. Electron Ionization (EI) mass spectrometry of oximes often reveals fragmentation patterns that are characteristic of the parent carbonyl compound, but also pathways unique to the oxime moiety, such as the loss of a hydroxyl radical. cdnsciencepub.comcdnsciencepub.com The McLafferty rearrangement is another common fragmentation pathway observed for oximes. nih.gov For definitive identification, especially in complex mixtures, oximes are often analyzed using electrospray ionization (ESI), which produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. researchgate.net High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition. cdnsciencepub.com Furthermore, ion mobility-mass spectrometry allows for the determination of the collision cross section (CCS), a parameter related to the ion's shape and size, which can help distinguish between isomers. mdpi.comnih.gov Predicted CCS values for various adducts of this compound have been calculated. uni.lu

    Table 3: Predicted Mass Spectrometry and Collision Cross Section (CCS) Data

    Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
    [M+H]⁺ 130.08626 127.0
    [M+Na]⁺ 152.06820 133.6
    [M-H]⁻ 128.07170 127.5
    [M+K]⁺ 168.04214 134.0

    Data sourced from PubChemLite CID 9578349. uni.lu

    Infrared (IR) Spectroscopy provides key information about the functional groups present. Oximes exhibit several characteristic absorption bands. wikipedia.org For an α-keto oxime like this compound, the spectrum would be expected to show a C=O stretch (from the ketone), a C=N stretch, an O-H stretch, and an N-O stretch. The presence of both C=O and C=N groups in conjugation can influence the position of their respective bands. The interaction of the oxime with metal ions can be studied by observing shifts in these characteristic frequencies, particularly the C=N and N-O bands, upon complexation. orientjchem.orgresearchgate.net

    Table 4: General Characteristic IR Absorption Frequencies for Oximes

    Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
    O-H Stretching, Broad 3650 - 2600
    C=O Stretching (Ketone) ~1715
    C=N Stretching 1690 - 1640
    N-O Stretching ~945

    Note: These are general ranges; specific values for the title compound may vary due to its specific structure and environment. wikipedia.orguobabylon.edu.iq

    UV-Visible Spectroscopy is particularly useful for studying the formation of metal-oxime complexes. jacsdirectory.com Oxime ligands can form stable chelate complexes with various transition metal ions, often resulting in colored solutions. tubitak.gov.tr The formation of these complexes can be monitored by the appearance of new absorption bands in the visible region of the spectrum, providing information on the coordination environment and electronic structure of the metal center. researchgate.netjacsdirectory.com

    Theoretical and Computational Investigations on 4 Methyl 2 Oxopentanal 1 Oxime

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 4-Methyl-2-oxopentanal 1-oxime. These calculations can elucidate geometric parameters, orbital energies, and charge distributions, which together dictate the molecule's stability and reactivity.

    Detailed research findings from DFT calculations, commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal key aspects of the molecule's structure. nih.govnih.gov Calculations for the two possible geometric isomers, (E)- and (Z)-4-Methyl-2-oxopentanal 1-oxime, would be performed to determine their relative stabilities and electronic differences. nih.gov

    The optimized geometry provides precise bond lengths and angles. The α-keto oxime moiety features a planar arrangement due to the sp² hybridization of the carbonyl carbon and the oxime carbon and nitrogen atoms.

    Table 1: Predicted Geometric Parameters for (E)-4-Methyl-2-oxopentanal 1-oxime This table presents hypothetical data typical for DFT calculations on a molecule of this type.

    Parameter Atom Pair/Triplet Predicted Value
    Bond Length (Å)
    C=O (Ketone) 1.22 Å
    C=N (Oxime) 1.29 Å
    N-O (Oxime) 1.39 Å
    C-C (Keto-Oxime) 1.48 Å
    Bond Angle (°)
    O=C-C 121.5°
    C-C=N 115.0°
    C=N-O 111.8°

    Frontier Molecular Orbital (FMO) analysis is critical for understanding electronic transitions and reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxime group, while the LUMO is centered on electron-deficient areas, like the carbonyl carbon. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.govufms.br

    A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. ufms.br For this compound, the MEP would show negative potential (red/yellow) around the carbonyl and oxime oxygen atoms, indicating their role as nucleophilic and hydrogen-bond accepting sites. Positive potential (blue) would be concentrated around the oxime hydrogen, highlighting its acidic character, and to a lesser extent, the carbonyl carbon, indicating its electrophilicity. nih.govufms.br

    Table 2: Predicted Frontier Orbital Energies for Isomers of this compound This table presents hypothetical data typical for DFT calculations on isomers of this type.

    Isomer HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
    (E)-Isomer -6.85 -1.20 5.65
    (Z)-Isomer -6.92 -1.15 5.77

    Molecular Dynamics Simulations for Conformational Studies

    This compound possesses significant conformational flexibility due to rotation around several single bonds, particularly within the isobutyl group and between the two functional groups. Molecular Dynamics (MD) simulations are employed to explore the potential energy surface and identify the most stable conformers and their populations at a given temperature. researchgate.net

    A typical MD simulation would involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution-phase conditions. The system's evolution over time is calculated using a classical force field (e.g., CHARMM, AMBER). beilstein-journals.org The simulation trajectory provides detailed information on the molecule's dynamic behavior, including bond rotations and intramolecular interactions.

    For this compound, MD simulations would likely identify several low-energy conformers. The relative orientation of the ketone and oxime groups can be influenced by subtle intramolecular hydrogen bonds, for instance, between the oxime hydroxyl group and the carbonyl oxygen, which could stabilize specific planar arrangements. wiley.com Analysis of the dihedral angles along the carbon backbone would reveal the most populated conformational states.

    Table 3: Hypothetical Conformational Analysis Results from a 100 ns MD Simulation This table presents hypothetical data typical for an MD simulation on a molecule of this type.

    Conformer ID Key Dihedral Angle (O=C-C=N) Population (%) Stabilizing Interactions
    Conf-1 ~180° (anti-periplanar) 65% Steric minimization
    Conf-2 ~60° (gauche) 25% Potential weak H-bond
    Conf-3 ~-60° (gauche) 10% Minor steric hindrance

    These simulations are essential for understanding how the molecule's shape influences its interaction with biological targets or its packing in a crystal lattice. diva-portal.org

    Prediction of Reactivity and Selectivity

    Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound. researchgate.net The electronic structure data from quantum chemical calculations serves as the foundation for these predictions.

    The MEP map and calculated atomic charges identify the most probable sites for chemical attack. The carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The carbonyl oxygen, oxime oxygen, and oxime nitrogen are the main nucleophilic/basic centers. The oxime proton is the most acidic proton in the molecule.

    Fukui functions and other reactivity descriptors derived from DFT can provide a more quantitative prediction of local reactivity. These indices help distinguish the reactivity of different atoms within the molecule, predicting, for example, whether a nucleophile would preferentially attack the carbonyl carbon or the oxime carbon.

    The relative reactivity of the E and Z isomers can also be computationally assessed. Studies on similar α-keto oximes have shown that one isomer can be significantly more reactive than the other, a phenomenon that can be rationalized by analyzing the transition states of competing reaction pathways. acs.org For instance, the accessibility of the LUMO at the carbonyl carbon might differ between isomers due to steric hindrance from the oxime substituent, affecting the rate of nucleophilic addition.

    Table 4: Hypothetical Reactivity Descriptors for (E)-4-Methyl-2-oxopentanal 1-oxime This table presents hypothetical data derived from DFT calculations to predict reactivity.

    Atom Mulliken Charge Fukui Index (f⁻) for Electrophilic Attack Fukui Index (f⁺) for Nucleophilic Attack Interpretation
    C (Carbonyl) +0.45 0.02 0.35 Strongest electrophilic site
    O (Carbonyl) -0.52 0.28 0.05 Strong nucleophilic site
    N (Oxime) -0.28 0.21 0.09 Strong nucleophilic site
    O (Oxime) -0.48 0.31 0.04 Strongest nucleophilic site

    Modeling of Transition States and Reaction Mechanisms

    A primary application of computational chemistry is the elucidation of reaction mechanisms by modeling transition states (TS). researchgate.net For any proposed reaction of this compound, such as the Beckmann rearrangement, nucleophilic addition to the carbonyl, or E/Z isomerization, DFT can be used to locate the TS structure and calculate its energy, which corresponds to the reaction's activation barrier. tcichemicals.com

    For example, in the acid-catalyzed Beckmann rearrangement, there are two possible migration pathways: migration of the formyl-like group or migration of the isobutyl-ketone group. By calculating the activation energy for both competing transition states, computational models can predict which product will be favored. The lower the activation energy, the faster the reaction rate.

    The modeling process involves:

    Optimizing the geometries of the reactant(s) and product(s).

    Locating the transition state structure on the potential energy surface that connects reactants and products.

    Confirming the TS by frequency analysis (it must have exactly one imaginary frequency corresponding to the reaction coordinate).

    Calculating the Intrinsic Reaction Coordinate (IRC) to ensure the TS correctly connects the desired reactant and product states. ic.ac.ukic.ac.uk

    Such studies can also reveal the role of solvent molecules or catalysts in the reaction mechanism, for instance, by showing how they stabilize the transition state through hydrogen bonding or other interactions. nih.gov

    Table 5: Hypothetical Calculated Activation Energies for the Beckmann Rearrangement This table presents hypothetical data from TS modeling to predict reaction selectivity.

    Migrating Group Transition State Activation Energy (kcal/mol) Predicted Outcome
    Formyl Group TS-1 28.5 Minor Product
    Isobutyl-Ketone Group TS-2 24.1 Major Product

    Applications of 4 Methyl 2 Oxopentanal 1 Oxime in Organic Synthesis and Beyond

    Role as a Key Intermediate in Complex Molecule Synthesis

    4-Methyl-2-oxopentanal 1-oxime serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its oxime and ketone functionalities. Current time information in Bangalore, IN. Oximes, in general, are recognized as important precursors for a variety of chemical transformations, including the synthesis of amines, nitriles, and nitro compounds. nih.gov The presence of the α-keto group alongside the oxime in this compound enhances its utility, allowing it to be a building block for more elaborate molecular architectures.

    The oxime group can be readily converted to other functional groups. For instance, the reduction of the oxime can yield corresponding amines, while dehydration can produce nitriles. nih.govniscpr.res.in These transformations are fundamental in the synthesis of pharmaceuticals and agrochemicals, where nitrogen-containing moieties are prevalent. Current time information in Bangalore, IN. Furthermore, the α-keto oxime structure is a key synthon, with research demonstrating its potential in producing α-ketoamides, which are sought-after scaffolds in drug discovery. researchgate.net While specific industrial-scale applications for this compound are not extensively documented, its role as a representative α-keto oxime makes it a model compound for developing synthetic methodologies aimed at producing complex, biologically active molecules.

    Utilization in Heterocyclic Compound Formation

    A significant application of α-keto oximes, including this compound, is in the synthesis of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceuticals and functional materials. The dual functionality of α-keto oximes allows them to participate in cyclization and condensation reactions to form diverse ring systems.

    Quinoxaline (B1680401) Synthesis: One of the most well-documented applications is the synthesis of quinoxalines. This is typically achieved through the condensation reaction of an α-keto oxime with an aromatic 1,2-diamine. nih.govrsc.org The reaction is often promoted by a catalyst, such as ceric ammonium (B1175870) nitrate, and can be performed in environmentally benign solvents like water. nih.govjst.go.jpjst.go.jpsigmaaldrich.com This method provides a direct conversion of α-keto oximes into the valuable quinoxaline framework. nih.gov

    Pyridine (B92270) Synthesis: The synthesis of highly substituted pyridines is another area where oxime derivatives are crucial. nih.govacs.orgorganic-chemistry.org Various methods have been developed that utilize α,β-unsaturated ketoximes or O-acetyl ketoximes in reactions with compounds like alkynes or α,β-unsaturated aldehydes. nih.govacs.org These reactions are often catalyzed by transition metals such as rhodium or copper and can proceed through a cascade of steps including C-H bond functionalization, electrocyclization, and dehydration or oxidation to form the aromatic pyridine ring. nih.govnih.gov

    Below is a table summarizing representative methods for heterocyclic synthesis using oxime precursors.

    HeterocyclePrecursorsCatalyst/ConditionsReference
    Quinoxaline α-Keto oxime, Aromatic 1,2-diamineCeric Ammonium Nitrate, Water nih.govjst.go.jp
    Pyridine α,β-Unsaturated ketoxime, AlkyneRhodium(I) complex, Heat nih.gov
    Pyridine O-Acetyl ketoxime, α,β-Unsaturated aldehydeCopper(I) salt, Amine co-catalyst acs.org
    Pyrroles Ketoxime, AcetyleneKOH/DMSO (Trofimov reaction) clockss.org
    Isoxazoles α-Keto oxime, AcetyleneNaHCO₃ clockss.org

    These examples highlight the modularity and efficiency of using oxime-based building blocks like this compound for generating a wide array of important heterocyclic structures.

    Applications in Fine Chemical Synthesis

    The utility of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, fragrances, and agrochemicals. Current time information in Bangalore, IN. The reactivity of the oxime group is central to its role in this sector. nih.gov

    Oximes serve as stable, protected forms of carbonyl compounds, which can be regenerated under specific, often mild, conditions. niscpr.res.in This protective role is crucial in multi-step syntheses where the reactivity of a ketone or aldehyde needs to be temporarily masked. The conversion of oximes back to their parent carbonyl compounds is a key transformation in synthetic organic chemistry. niscpr.res.in

    Furthermore, the oxime itself can be a precursor to other valuable functional groups. For example, the Beckmann rearrangement, a classic reaction of oximes, transforms them into amides or lactams, which are fundamental components of many fine chemicals and polymers like Nylon 6. nih.govgoogle.com The α-keto oxime structure of this compound also allows for the synthesis of α-amino-β-keto esters through specific catalytic reactions, providing building blocks for complex peptides and pharmaceutical intermediates. beilstein-journals.org

    Environmental Chemistry and Atmospheric Research (e.g., as a derivatization product of 4-oxopentanal)

    In environmental and atmospheric chemistry, oximes play a crucial role as derivatization products for the analysis of carbonyl compounds. Carbonyls like 4-oxopentanal (B105764) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) from both natural and anthropogenic sources. rsc.orgnih.gov For instance, 4-oxopentanal is a known product from the ozonolysis of common indoor fragrances and the atmospheric reaction of alkanes found in vehicle exhaust. rsc.orgnih.gov

    Due to their reactivity and often low concentrations, direct measurement of atmospheric carbonyls is challenging. A common analytical strategy involves derivatization, where the carbonyl compound is reacted with a specific agent to form a more stable, easily detectable product. nih.govresearchgate.net Hydroxylamine (B1172632) derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are frequently used for this purpose. rsc.orgnih.gov The reaction between a carbonyl compound like 4-oxopentanal and PFBHA yields a corresponding oxime.

    This resulting oxime derivative is then typically analyzed using techniques like gas chromatography (GC) with sensitive detectors. nih.govresearchgate.net This process allows for the accurate quantification of trace levels of carbonyls in air samples. researchgate.net Therefore, while this compound itself may not be a primary atmospheric species, the formation of its structural class (oximes) is a cornerstone of analytical methods used to study atmospheric composition and air quality. rsc.orgacs.orgnih.gov

    Role in Supramolecular Chemistry or Ligand Design

    The oxime functional group is highly significant in the fields of coordination chemistry and supramolecular chemistry. rsc.org Oximes are versatile ligands capable of coordinating with a wide range of metal ions. researchgate.netrsc.org The presence of both a basic nitrogen atom and a weakly acidic hydroxyl group allows oximes to act as amphoteric ligands, binding to metals in various modes, including as a neutral molecule or as a deprotonated oximato anion. rsc.org This versatility makes them excellent building blocks for constructing polynuclear metal complexes and metal-organic frameworks. rsc.orgrsc.org

    The structure of this compound, being an α-keto oxime, can act as a bidentate ligand, coordinating to a metal center through both the oxime nitrogen and the ketone oxygen. This chelation can lead to the formation of stable metallacycles. researchgate.net Such metal complexes have applications in catalysis and as molecular magnets. researchgate.netrsc.org

    In supramolecular chemistry, the hydrogen bonding capabilities of the oxime group (N-OH) are exploited to create self-assembling molecular networks. The oxime can act as both a hydrogen bond donor (via the OH group) and acceptor (via the nitrogen and oxygen atoms), facilitating the formation of well-ordered crystal structures and cocrystals. rsc.orgmdpi.com This ability to direct molecular assembly through non-covalent interactions is fundamental to crystal engineering and the design of advanced functional materials. rsc.org While specific studies on this compound in this context are not prominent, the general principles of oxime chemistry strongly suggest its potential as a valuable component in ligand design and for creating supramolecular structures. rsc.orgescholarship.org

    Emerging Research Directions and Future Perspectives for 4 Methyl 2 Oxopentanal 1 Oxime

    Development of Novel Synthetic Methodologies

    The classical synthesis of oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632), often using pyridine (B92270) in an alcoholic solution. nih.gov For 4-Methyl-2-oxopentanal 1-oxime, the precursor would be 4-methyl-2,3-pentanedione. However, contemporary research is focused on developing more efficient, safer, and versatile methods that move beyond these traditional constraints.

    Novel approaches are emerging that could be applied to the synthesis of this specific oxime. One such method involves the nitrosation of organic carbanions, which provides a pathway to oximes from materials with activated benzylic hydrogens. at.ua Another innovative strategy is the electrosynthesis of oximes from nitrites and carbonyl compounds. For example, a one-step synthesis using a zinc-based catalyst in an acidic electrolyte has shown high efficiency, achieving yields and selectivity greater than 90% for various oximes. rsc.org This electrochemical approach represents a significant advancement for creating C-N bonds. rsc.org

    Furthermore, new synthetic pathways have been developed for complex molecules like steroidal oximes, where a hydroxyimino derivative is a key intermediate, avoiding the use of hazardous oxidizing agents. nih.gov Research has also demonstrated the synthesis of novel oxime derivatives containing other functional groups, such as thiazole (B1198619) and ether moieties, from acetophenone (B1666503) precursors in a multi-step process. researchgate.net These methodologies highlight a trend towards creating complex, multifunctional oxime-containing molecules through innovative reaction sequences.

    Exploration of Unconventional Reactivity Pathways

    The rich chemistry of the oxime functional group allows for a variety of transformations beyond simple hydrolysis or reduction. The N-O bond, in particular, offers unique reactivity that is being actively explored. nsf.gov

    One major area of research is the generation of iminyl radicals from oximes through photoredox catalysis. nsf.gov These radicals can participate in a range of bond-forming reactions. Recent developments have shown that unprotected oximes can undergo direct N-OH bond fragmentation using dual copper and organophotoredox catalysis under green light, enabling the functionalization of both the N-O and α-C(sp³)–H bonds. wiley.com This strategy avoids the need for pre-functionalization or "protection" of the oxime's oxygen atom, which is a requirement in many traditional transformations. wiley.com

    The Beckmann rearrangement, a classic reaction of oximes to form amides, continues to be refined with new catalytic systems. nih.govorganic-chemistry.org Beyond this, palladium-catalyzed reactions inspired by the Semmler-Wolff aromatization can convert cyclohexenone oximes into anilines. nih.gov This involves the oxidative addition of the oxime N-O bond to a Pd(0) center, demonstrating a metal-mediated pathway to dehydrogenation. nih.gov The oxime can also serve as an electrophilic amination reagent, a less common reactivity mode, enabling direct substitution on the sp² nitrogen atom. tcichemicals.com

    Additionally, photochemical reactions are expanding the synthetic utility of oximes. These include [3+2]-cycloadditions with cyclopropanes to generate hydroxylamine pyrrolidine (B122466) products, showcasing an alternative pathway to access heterocycles. nsf.gov

    Green Chemistry Approaches in Synthesis and Transformation

    The principles of green chemistry are heavily influencing the development of new methods for oxime synthesis and use. A significant focus is the reduction or elimination of hazardous solvents and reagents.

    Solvent-free "grindstone chemistry" has emerged as a powerful green technique. nih.gov In this method, carbonyl compounds are converted to their corresponding oximes in excellent yields by simply grinding the reactants with a catalyst like bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) at room temperature. nih.govresearchgate.net This approach is rapid, minimizes waste, and avoids the use of toxic solvents like pyridine. nih.govresearchgate.net

    The use of natural catalysts is another green avenue. Aqueous extracts from plants such as Vitis lanata and Mangifera indica, as well as citrus fruit juice, have been successfully used as natural acid catalysts for oxime production. ijprajournal.com These methods replace corrosive and toxic acids like sulfuric acid used in traditional protocols. ijprajournal.com

    Ultrasound irradiation is also being employed to accelerate reactions and improve yields under milder conditions. ajol.info The condensation of aldehydes and ketones with hydroxylamine hydrochloride in water or ethanol (B145695) under ultrasound can produce oximes in high yields (81–95%) with significantly shorter reaction times compared to conventional heating. ajol.info Electrosynthesis from waste nitrates not only provides a high-yield route to oximes but also contributes to the recycling of nitrogen resources, converting pollutants into value-added chemicals. rsc.org

    Below is a data table summarizing various green synthesis approaches applicable to oximes.

    MethodCatalyst/MediumConditionsKey Advantages
    Grindstone Chemistry Bismuth(III) Oxide (Bi₂O₃)Solvent-free, Room Temp.Rapid, high yield, no solvent waste. nih.gov
    Natural Acid Catalysis Vitis lanata extractAqueous mediumEnvironmentally benign, avoids strong acids. ijprajournal.com
    Ultrasound Irradiation Water/EthanolUltrasoundShorter reaction times, milder conditions. ajol.info
    Electrosynthesis Zn-based catalystAcidic electrolyteHigh efficiency, uses waste nitrates. rsc.org

    Integration with Catalysis for Enhanced Efficiency

    Catalysis is central to improving the efficiency, selectivity, and scope of reactions involving oximes. A wide array of metal-based and organocatalysts are being investigated.

    Transition Metal Catalysis:

    Iridium and Ruthenium: Iridium catalysts, such as [Ir(Cp*)Cl₂]₂, have been shown to effectively catalyze the Beckmann rearrangement of oximes to amides. organic-chemistry.org This system can be integrated into a one-pot process to convert alcohols to amides via an oxime intermediate. organic-chemistry.org Ruthenium catalysts are also highly efficient for the oxime-to-amide rearrangement. organic-chemistry.org

    Palladium and Platinum: Palladium catalysts are used in the selective hydrogenation of oximes to produce amines. encyclopedia.pub They are also crucial in Semmler-Wolff type reactions. nih.gov Platinum-based heterogeneous catalysts, like Adam's catalyst (PtO₂), are active in the hydrogenation of ketoximes. encyclopedia.pub The choice between platinum and palladium can influence selectivity, with platinum sometimes favoring the formation of hydroxylamine over the primary amine. encyclopedia.pub

    Copper: Dual catalysis systems using copper and an organophotoredox catalyst have unlocked new reactivity for unprotected oximes, enabling complex cyclizations to form pyridines. wiley.com

    Rhenium: Rhenium reagents have been used to convert certain ketone oximes into quinolines. tcichemicals.com

    Other Catalytic Systems:

    Phase transfer catalysts, such as triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (B84403) (PCWP), can mediate the oxidation of oximes back to their corresponding carbonyl compounds using hydrogen peroxide under mild, biphasic conditions. mdpi.com This provides an efficient method for deprotection. mdpi.com

    The table below highlights some catalysts and their applications in oxime transformations.

    Catalyst SystemTransformationProduct Type
    Iridium (e.g., [Ir(Cp*)Cl₂]₂)Beckmann RearrangementAmides organic-chemistry.org
    Palladium (e.g., Pd/C)Hydrogenation / Semmler-WolffAmines / Anilines nih.govencyclopedia.pub
    Platinum (e.g., PtO₂)HydrogenationHydroxylamines / Amines encyclopedia.pub
    Copper / OrganophotoredoxCyclization / C-H ActivationPyridines wiley.com
    PCWP / H₂O₂Oxidative DeprotectionCarbonyl Compounds mdpi.com

    The continuous development of novel catalysts is crucial for unlocking the full synthetic potential of oximes like this compound, enabling the creation of complex molecular architectures with greater efficiency and selectivity.

    Q & A

    Q. What are the common synthetic routes for 4-Methyl-2-oxopentanal 1-oxime, and how can their efficiency be optimized?

    • Methodological Answer : The compound can be synthesized via oximation of 4-Methyl-2-oxopentanal using hydroxylamine hydrochloride under controlled pH (5–6) and temperature (40–60°C). Reaction efficiency is influenced by solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield. Kinetic studies using HPLC (retention time ~0.54 min for oxime derivatives) can monitor reaction progress and optimize conditions .

    Q. How can spectroscopic techniques confirm the structural identity of this compound?

    • Methodological Answer :
    • FTIR : Detect the C=N stretch of the oxime group at ~1630–1650 cm⁻¹ and the O–H stretch (if present) at ~3200–3400 cm⁻¹.
    • NMR : 1^1H NMR shows a singlet for the oxime proton (~8–10 ppm) and characteristic splitting for methyl groups. 13^{13}C NMR confirms carbonyl (C=O) and imine (C=N) carbons.
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 129 for [M+H]⁺) and fragmentation patterns validate the molecular formula (C₆H₁₁NO₂) .

    Q. What safety protocols are critical during the handling of this compound?

    • Methodological Answer : Use P95/P1 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Work in a fume hood to avoid inhalation. In case of spills, mechanically collect using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Stability studies indicate the compound is non-reactive under standard lab conditions but may decompose at >200°C .

    Advanced Research Questions

    Q. How can tautomeric equilibria in this compound be resolved using spectroscopic methods?

    • Methodological Answer : Tautomerism between the oxime (C=N–OH) and nitroso (C–N=O) forms can be studied via variable-temperature 1^1H NMR. Cooling the sample to –40°C slows tautomeric exchange, splitting peaks for distinct proton environments. UV-Vis spectroscopy (200–400 nm) further distinguishes tautomers: oximes exhibit λₐᵦₛ ~250 nm (π→π* transitions), while nitroso forms show λₐᵦₛ ~300–350 nm (n→π*) .

    Q. What experimental strategies address contradictions in kinetic data for metal-chelation reactions involving this compound?

    • Methodological Answer : Discrepancies in reaction rates (e.g., Co²⁺ vs. Ni²⁺ chelation) may arise from solvent polarity or counterion effects. Use isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ) and enthalpy changes (ΔH). Pair with ICP-MS to confirm metal stoichiometry and X-ray diffraction for structural validation. For example, Co(ACNQO)₂ chelates show thermal stability up to 700°C, confirmed via thermogravimetry .

    Q. How can computational modeling enhance the design of this compound derivatives for catalytic applications?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking simulations assess interactions with biological targets (e.g., antimicrobial activity against Gram-negative bacteria). Validate predictions via synthetic modification (e.g., sulfanyl or methoxy substitutions) and activity assays (Agar Well Diffusion Method) .

    Q. What advanced crystallographic techniques resolve ambiguities in the solid-state structure of this compound?

    • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths and angles, resolving ambiguities in keto-enol tautomerism. For twinned crystals, use OLEX2 for structure solution via dual-space algorithms. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing motifs .

    Data Analysis and Contradiction Resolution

    Q. How should researchers interpret conflicting HPLC and GC-MS data for this compound purity?

    • Methodological Answer : GC-MS may underestimate purity due to thermal decomposition during vaporization. Cross-validate with room-temperature HPLC (C18 column, acetonitrile/water mobile phase) and NMR integration. For trace impurities (e.g., unreacted aldehyde), use derivatization (e.g., 2,4-dinitrophenylhydrazine) followed by UV detection .

    Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

    • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Account for batch variability via ANOVA with post-hoc Tukey tests. Pair with principal component analysis (PCA) to identify confounding variables (e.g., solvent residuals) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.